2-((4-chlorophenoxy)methyl)-1-phenethyl-1H-benzo[d]imidazole
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Overview
Description
“2-((4-chlorophenoxy)methyl)-1-phenethyl-1H-benzo[d]imidazole” is a chemical compound with the molecular formula C14H11ClN2O . It belongs to the class of organic compounds known as imidazoles, which are aromatic five-member rings with two nitrogen atoms at positions 1 and 3, and three carbon atoms .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of an imidazole ring, a phenethyl group, and a chlorophenoxy group . The exact structure analysis is not available in the retrieved sources.Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a density of 1.3±0.1 g/cm3, boiling point of 496.6±25.0 °C at 760 mmHg, and a flash point of 254.2±23.2 °C . It also has a molar refractivity of 72.7±0.3 cm3, and a polar surface area of 38 Å2 .Scientific Research Applications
Antioxidant Activities
- Novel 1,3,4-oxadiazole and imine containing 1H-benzimidazoles, including derivatives structurally related to "2-((4-chlorophenoxy)methyl)-1-phenethyl-1H-benzo[d]imidazole," have been synthesized and evaluated for their antioxidant activities. These compounds demonstrated significant in vitro antioxidant properties, with certain derivatives showing high inhibition levels of lipid peroxidation and ethoxyresorufin O-deethylase (EROD) activity, indicating potential therapeutic applications as antioxidants (Alp et al., 2015).
Quantum-chemical and Structural Analyses
- Quantum-chemical, IR, NMR, and X-ray diffraction studies have been conducted on compounds like 2-(4-chlorophenyl)-1-methyl-1H-benzo[d]imidazole, which share a structural resemblance with the chemical . These studies provide detailed insights into the molecular geometry, vibrational frequencies, and chemical shift values, contributing to the understanding of the physical and chemical properties of benzo[d]imidazole derivatives (Özdemir et al., 2011).
Metal-Organic Frameworks (MOFs)
- Thiophene-based metal-organic frameworks (MOFs) have been constructed using thiophene-functionalized dicarboxylates, demonstrating the potential for luminescence sensing and pesticide removal. Although not directly mentioning "this compound," this research underscores the versatility of benzo[d]imidazole derivatives in developing advanced materials with environmental applications (Zhao et al., 2017).
Advanced Oxidation Processes
- The Cr(III)/Cr(VI) redox cycle has been utilized in advanced oxidation processes for the degradation of organic pollutants like 4-chlorophenol, showcasing the environmental remediation potential of reactions involving chlorophenyl groups. This research highlights the applicability of chemical reactions involving chlorophenyl moieties in environmental science, relevant to the broader chemical family of "this compound" (Bokare & Choi, 2011).
Mechanism of Action
Target of Action
It is known that benzimidazole compounds, which include gnf-pf-3252, have been studied for their antiproliferative and antimicrobial activities . These compounds have shown potent activity against various cancer cell lines . Molecular docking studies have been carried out to identify potential targets of the antiproliferative effects of these compounds .
Mode of Action
It is known that benzimidazole compounds interact with their targets to exert antiproliferative effects . The interaction of these compounds with their targets leads to changes that inhibit the proliferation of cancer cells .
Biochemical Pathways
It is known that benzimidazole compounds can affect various biochemical pathways, leading to antiproliferative and antimicrobial effects .
Pharmacokinetics
These properties would have a significant impact on the bioavailability of the compound .
Result of Action
The result of GNF-Pf-3252’s action is the inhibition of proliferation in various cancer cell lines . Some benzimidazole compounds have shown potent antiproliferative activity against HeLa and A375 cancer cell lines, with IC50 values in the range of 0.02–0.04 µM . These compounds were less toxic to normal human cells than the positive control compound methotrexate .
Action Environment
It is known that environmental factors can influence the action of benzimidazole compounds .
Properties
IUPAC Name |
2-[(4-chlorophenoxy)methyl]-1-(2-phenylethyl)benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O/c23-18-10-12-19(13-11-18)26-16-22-24-20-8-4-5-9-21(20)25(22)15-14-17-6-2-1-3-7-17/h1-13H,14-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEIGOAMDDXABRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C3=CC=CC=C3N=C2COC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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